N-(3,4,5-trimethoxybenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that is often used in the synthesis of organic electronic materials . It is an electron-deficient monomer that can be used to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves the Suzuki–Miyaura Pd-catalysed C–C cross-coupling . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]thiadiazole derivatives has been studied using X-ray diffraction analysis and ab initio calculations . These studies have shown that the electron affinity of these compounds is significantly smaller than that of similar compounds .Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazole derivatives have been used as reagents in various chemical reactions. For example, they have been used in the synthesis of light-emitting and conducting polymers for organic electronics .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can vary depending on the specific compound. For example, 4,7-Dibromobenzo[c][1,2,5]thiadiazole is a solid with a melting point of 184-185 °C .Scientific Research Applications
Synthesis and Biological Activity
Thiadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. For instance, a study on the synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles revealed significant cytotoxicity against multiple cancer cell lines, highlighting the therapeutic potential of thiadiazole compounds in oncology (Kumar et al., 2010). Similarly, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide and its potential suitability for metal-catalyzed C-H bond functionalization reactions demonstrate the chemical utility of thiadiazole derivatives in organic synthesis (Al Mamari et al., 2019).
Antimicrobial and Antitubercular Applications
The antimicrobial and antitubercular activities of thiadiazole derivatives have been extensively studied. A notable example is the synthesis and biological screening of thiazole-5-carboxamide derivatives, which displayed effective antimicrobial activity against Gram-positive and Gram-negative bacteria (Mhaske et al., 2011). These findings underscore the potential of thiadiazole derivatives as novel antimicrobial agents.
Mechanism of Action
Target of Action
The compound, also known as N-(3,4,5-trimethoxybenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to the suppression of their respective functions. For instance, the inhibition of tubulin affects the formation of microtubules, a key component of the cell’s cytoskeleton .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, the inhibition of tubulin disrupts microtubule dynamics, affecting cell division and potentially leading to cell death . Similarly, the inhibition of Hsp90 can affect the folding and stability of many proteins, potentially disrupting multiple cellular processes .
Pharmacokinetics
Similar compounds with the tmp group have been incorporated in a wide range of therapeutically interesting drugs
Result of Action
The compound’s action results in the inhibition of its targets, leading to disruptions in the normal functioning of cells. This can lead to cell death, particularly in cancer cells, which is why TMP-bearing compounds have shown notable anti-cancer effects . Furthermore, these compounds have also demonstrated significant efficacy against various pathogens, indicating their potential as anti-parasitic, anti-fungal, and anti-bacterial agents .
Safety and Hazards
properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-18-17(21)11-4-5-12-13(8-11)20-25-19-12/h4-8H,9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQZBPLQUTXPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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